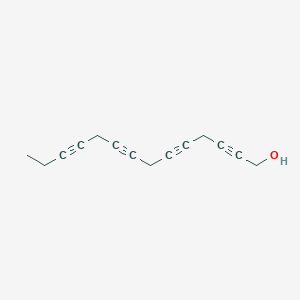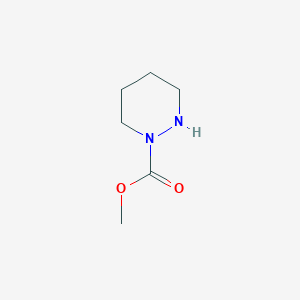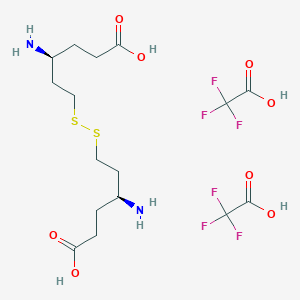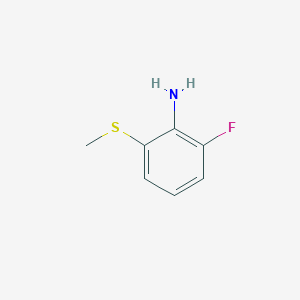
2-Fluoro-6-(methylsulfanyl)aniline
概要
説明
2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.
作用機序
The mechanism of action of 2-Fluoro-6-(methylsulfanyl)aniline is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that results in the death of cancer cells.
生化学的および生理学的効果
2-Fluoro-6-(methylsulfanyl)aniline has been shown to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, resulting in the death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
実験室実験の利点と制限
One of the advantages of using 2-Fluoro-6-(methylsulfanyl)aniline in lab experiments is its cost-effectiveness. The synthesis method of this compound is relatively simple, making it a cost-effective method for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells, making it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Fluoro-6-(methylsulfanyl)aniline. One of the future directions is to study its potential as a drug candidate for various types of cancer. This compound has been shown to have anti-cancer properties, and further studies could lead to the development of new cancer treatments. Another future direction is to study the mechanism of action of this compound further. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Finally, future studies could focus on optimizing the synthesis method of this compound to increase yields and reduce costs.
In conclusion, 2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Further studies could lead to the development of new cancer treatments and a better understanding of the mechanism of action.
科学的研究の応用
2-Fluoro-6-(methylsulfanyl)aniline has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
特性
CAS番号 |
144851-60-5 |
|---|---|
製品名 |
2-Fluoro-6-(methylsulfanyl)aniline |
分子式 |
C7H8FNS |
分子量 |
157.21 g/mol |
IUPAC名 |
2-fluoro-6-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
InChIキー |
RSYJRZBBTNYMNJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1N)F |
正規SMILES |
CSC1=CC=CC(=C1N)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

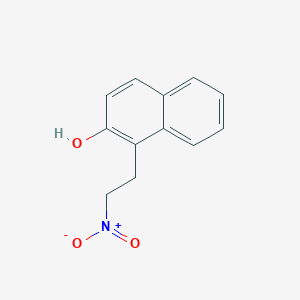
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
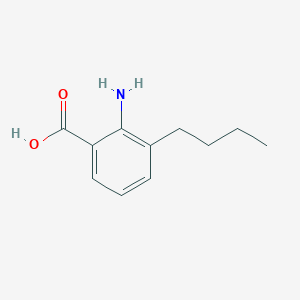
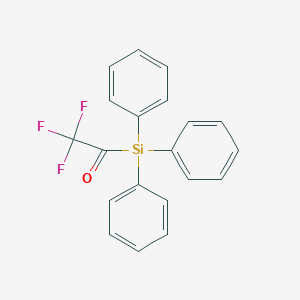
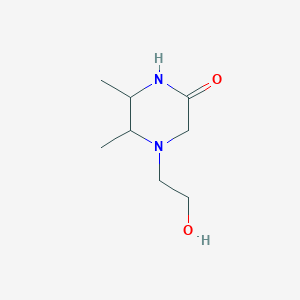
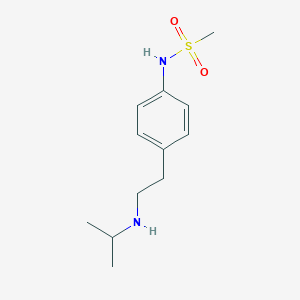
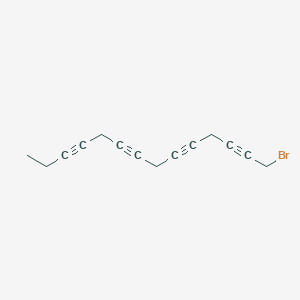
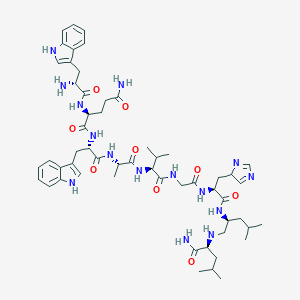
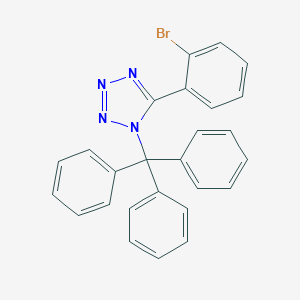
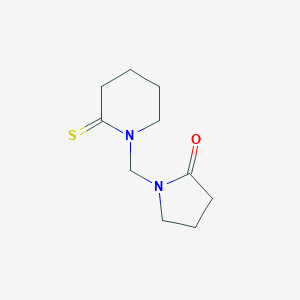
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
